(R,E)-N-(4-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)piperidine-1-carbonyl)phenyl)-4-(dimethylamino)but-2-enamide, commonly known as THZ531, is a small molecule classified as a covalent inhibitor. [, ] It has gained significant attention in scientific research due to its selective targeting of cyclin-dependent kinases 12 and 13 (CDK12/13). [, , , ] These kinases play crucial roles in the regulation of gene transcription, particularly in processes like RNA polymerase II phosphorylation and the expression of DNA damage response genes. [, , , , , , , , ] THZ531's ability to inhibit these kinases has made it a valuable tool for studying transcriptional regulation and exploring its therapeutic potential in various cancer types.
THZ531 is a novel compound classified as a covalent inhibitor specifically targeting cyclin-dependent kinases 12 and 13. It represents a significant advancement in the development of selective inhibitors for these kinases, which play critical roles in regulating transcriptional elongation and processing of messenger RNA. The compound exhibits potent inhibitory activity with IC50 values of 158 nM for cyclin-dependent kinase 12 and 69 nM for cyclin-dependent kinase 13, making it a promising candidate for further research and potential therapeutic applications in cancer treatment .
THZ531 was developed through rational design, focusing on the covalent targeting of remote cysteine residues in its target proteins. The compound is classified under small molecule inhibitors that specifically target cyclin-dependent kinases involved in transcription regulation. Its unique mechanism of action sets it apart from traditional kinase inhibitors, which typically bind reversibly to the active site of the kinase .
The synthesis of THZ531 involves several key steps that exploit its ability to form covalent bonds with specific cysteine residues in cyclin-dependent kinases 12 and 13. The compound is derived from a scaffold that allows for selective binding to the target kinases while minimizing off-target effects. The synthesis process includes:
The molecular structure of THZ531 reveals several critical features that contribute to its function:
Crystallographic studies have shown that THZ531 binds in a manner that displaces key structural elements within the kinase, thus inhibiting its function effectively .
The primary chemical reaction involving THZ531 is its covalent modification of cysteine residues in cyclin-dependent kinases. This reaction can be summarized as follows:
THZ531 functions through a well-defined mechanism involving several key processes:
THZ531 exhibits several notable physical and chemical properties:
These properties make THZ531 suitable for various laboratory applications, including in vitro assays and potential therapeutic use .
THZ531 has several promising applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3